Cas no 2305571-63-3 (N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide)

N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide is a specialized organic compound featuring a unique structural framework combining an indole-2-carboxamide core with a methylsulfonyl-substituted propenylamino moiety. This molecular architecture imparts distinct reactivity and potential biological activity, making it valuable for research in medicinal chemistry and drug discovery. The methylsulfonyl group enhances electrophilic character, while the indole scaffold offers opportunities for interactions with biological targets. Its well-defined synthetic route allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and solubility profile further support its utility in experimental applications, particularly in probing enzyme inhibition or receptor modulation.
N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide structure
2305571-63-3 structure
Product Name:N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide
CAS No:2305571-63-3
MF:C16H19N3O4S
MW:349.404762506485
CID:5412704
PubChem ID:139018690
Update Time:2025-11-05

N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2305571-63-3
    • 3-[(1H-indol-2-yl)formamido]-N-(3-methanesulfonylprop-2-en-1-yl)propanamide
    • Z3017971479
    • N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide
    • EN300-26597013
    • N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide
    • Inchi: 1S/C16H19N3O4S/c1-24(22,23)10-4-8-17-15(20)7-9-18-16(21)14-11-12-5-2-3-6-13(12)19-14/h2-6,10-11,19H,7-9H2,1H3,(H,17,20)(H,18,21)/b10-4+
    • InChI Key: DWBQDQJUUUWUTB-ONNFQVAWSA-N
    • SMILES: S(C)(/C=C/CNC(CCNC(C1=CC2C=CC=CC=2N1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 349.10962727g/mol
  • Monoisotopic Mass: 349.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 117Ų

N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597013-0.05g
3-[(1H-indol-2-yl)formamido]-N-(3-methanesulfonylprop-2-en-1-yl)propanamide
2305571-63-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide

N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 2305571-63-3, known as N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes an indole ring, a methylsulfonyl group, and a propenyl chain, all interconnected through amide and amino functionalities. Recent studies have highlighted its unique properties, making it a subject of interest in both academic and industrial settings.

Indole derivatives have long been recognized for their biological activity and structural versatility. The presence of the indole ring in this compound contributes to its ability to interact with various biological targets, such as enzymes and receptors. The methylsulfonyl group further enhances the molecule's stability and bioavailability, while the propenyl chain introduces additional flexibility and reactivity. These features collectively make the compound a promising candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed multicomponent reactions and catalytic processes to optimize its production, ensuring high yields and purity. The use of green chemistry principles has also been incorporated to minimize environmental impact during the synthesis process. These developments underscore the compound's feasibility for large-scale production, paving the way for its potential commercialization.

The biological evaluation of this compound has revealed intriguing results. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preclinical trials have shown that the compound exhibits selective cytotoxicity against cancer cells, making it a compelling candidate for anticancer therapy. These findings are supported by recent publications in reputable journals, which highlight the compound's efficacy and safety profile.

In addition to its therapeutic applications, this compound has also found utility in materials science. Its unique structure allows for the formation of self-assembled monolayers, which are valuable in the development of advanced sensors and electronic devices. The integration of molecular recognition principles into these applications has further enhanced their performance, demonstrating the compound's versatility across diverse disciplines.

The ongoing research into this compound continues to uncover new insights into its properties and applications. Collaborative efforts between academic institutions and industry partners are driving innovation, ensuring that this molecule remains at the forefront of chemical research. As more data emerges, it is anticipated that this compound will play an increasingly important role in addressing pressing challenges in medicine and technology.

In conclusion, N-[3-[[3-(Methylsulfonyl)-2-propen-1-yl]amino]-3-oxopropyl]-1H-indole-2-carboxamide (CAS No. 2305571-63-3) is a multifaceted compound with immense potential across various fields. Its intricate structure, combined with cutting-edge synthetic methods and promising biological activity, positions it as a key player in future advancements. As research progresses, this compound is poised to make significant contributions to both scientific knowledge and practical applications.

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